molecular formula C4H5N3O B3024023 1h-Imidazole-1-carboxamide CAS No. 2578-41-8

1h-Imidazole-1-carboxamide

Cat. No.: B3024023
CAS No.: 2578-41-8
M. Wt: 111.1 g/mol
InChI Key: CLIDMUTWHLMPMN-UHFFFAOYSA-N
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Description

1h-Imidazole-1-carboxamide is a compound with the molecular formula C4H5N3O . It has a molecular weight of 111.10 g/mol . The IUPAC name for this compound is imidazole-1-carboxamide .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing two nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8) .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . In the neutral form, imidazole can act as a nucleophilic catalyst by attacking the electrophilic center, leading to a phosphorylated or acylated intermediate, which is consecutively hydrolyzed, regenerating the imidazole group .


Physical and Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 111.043261792 g/mol . The topological polar surface area is 60.9 Ų . The heavy atom count is 8 .

Scientific Research Applications

1. Inhibition of TGFβ-Activated Kinase 1 (TAK1)

1H-imidazole carboxamides have been identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). These inhibitors were discovered through a DNA-encoded chemical library screen and demonstrated kinome selectivity and increased biochemical potency. The distinct binding mode of these compounds, as revealed by X-ray crystallography, suggests a unique approach to TAK1 inhibition (Veerman et al., 2021).

2. DNA Sequencing by Recognition Tunneling

1-H-imidazole-2-carboxamide has been designed as a universal reader for DNA sequencing by recognition tunneling. This compound forms non-covalent complexes with DNA bases and generates distinct electronic signatures under electrical bias. Its acid dissociation constants and interaction with nucleosides were determined, revealing insights into molecular recognition in nanopores (Liang et al., 2012).

3. Synthesis of Constrained Peptide Analogues

1H-imidazole-4-carboxamides have been used in the aminocarbonylation of 4-iodo-1H-imidazoles with amino acid amide nucleophiles. This process facilitates the synthesis of imidazole-based peptidomimetics, exemplified by the creation of constrained H-Phe-Phe-NH2 analogues (Skogh et al., 2013).

4. Organic Synthesis and Purine Derivatives

In organic synthesis, 5-Amino-1H-imidazole-4-carboxamide hydrochloride has been used to create a series of 2-methyl-6-(arylamino)purines, indicating its utility in synthesizing purine derivatives (Andersen & Pedersen, 1985).

5. Formation of Organogels

1H-imidazolecarboxamide amphiphiles have demonstrated the capability to form organogels in nonpolar solvents like alkanes. These compounds, featuring an imidazole head and a hydrophobic trialkyloxyphenyl group, show potential in material science for creating structured gels (Seo et al., 2009).

6. Antileukemic Properties

5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide (II, NSC-82196) is an antileukemic agent that has shown potential in cancer research. Despite its instability, the compound can be prepared with minimal contaminants and stored for extended periods at low temperatures (Shealy et al., 1968).

Properties

IUPAC Name

imidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIDMUTWHLMPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295322
Record name 1h-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2578-41-8
Record name Imidazole-1-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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